(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide is an organic compound with a unique structure that includes an amino group, a cyclohexyl ring with a ketone, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide typically involves multiple steps. One common method starts with the preparation of 4-oxocyclohexanone, which is then reacted with an appropriate amine to introduce the amino group. The final step involves the formation of the propionamide group through a condensation reaction. The reaction conditions often include the use of organic solvents such as diethyl ether and catalysts to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxo derivatives, and substituted amides.
Scientific Research Applications
(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Oxocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a propionamide group.
Thioacetic acid S-(4-oxo-cyclohexyl) ester: Contains a thioester group instead of an amino group.
Uniqueness
(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-oxocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(10)9(13)11-7-2-4-8(12)5-3-7/h6-7H,2-5,10H2,1H3,(H,11,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARWZBNIRFBSF-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(=O)CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(=O)CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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